molecular formula C9H18O2 B14252625 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- CAS No. 324535-59-3

3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)-

Cat. No.: B14252625
CAS No.: 324535-59-3
M. Wt: 158.24 g/mol
InChI Key: BIEQEQORPVLGMS-APPZFPTMSA-N
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Description

3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is a chiral organic compound with the molecular formula C9H18O2. This compound is known for its presence in certain pheromones and has been studied for its role in chemical communication among insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- can be achieved through enantioselective reactions. One common method involves the use of enantioselective transesterification reactions catalyzed by Candida antarctica lipase B. This method allows for the separation of stereoisomers and the assignment of absolute configurations by NMR .

Industrial Production Methods

the use of advanced chromatographic techniques and enantioselective catalysts are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- involves its interaction with olfactory receptor neurons (ORNs) in insects. These neurons are specialized to detect specific stereoisomers of the compound, leading to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptors that are stereoselective, meaning they can distinguish between different stereoisomers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is unique due to its specific stereochemistry, which plays a crucial role in its biological activity. The presence of both hydroxyl and carbonyl groups in a chiral environment makes it a valuable compound for studying enantioselective reactions and olfactory responses in insects .

Properties

CAS No.

324535-59-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(4S,5S)-5-hydroxy-4,6-dimethylheptan-3-one

InChI

InChI=1S/C9H18O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7,9,11H,5H2,1-4H3/t7-,9+/m1/s1

InChI Key

BIEQEQORPVLGMS-APPZFPTMSA-N

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H](C(C)C)O

Canonical SMILES

CCC(=O)C(C)C(C(C)C)O

Origin of Product

United States

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